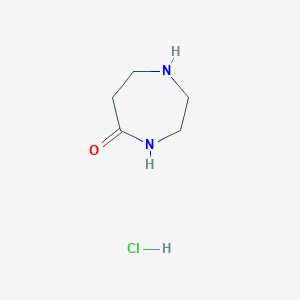

1,4-Diazepan-5-one hydrochloride

Descripción general

Descripción

1,4-Diazepan-5-one hydrochloride is a chemical compound with the molecular formula C5H11ClN2O. It is a cyclic ketone featuring a seven-membered ring structure. This compound is known for its applications in various scientific research fields, including chemistry, biology, and medicine.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1,4-Diazepan-5-one hydrochloride can be synthesized through the conversion of piperidine-4-ones. One method involves the treatment of 2,6-diarylpiperidin-4-ones with hydroxylamine hydrochloride under microwave irradiation in the presence of a silica gel supported sodium bisulfate catalyst . This method is efficient and environmentally friendly, providing high yields of the desired product.

Industrial Production Methods: In an industrial setting, this compound can be produced by dissolving the compound in ether and passing hydrogen chloride gas through the solution until the white solid precipitates . The solid is then separated by filtration, washed with ether, and dried.

Análisis De Reacciones Químicas

Types of Reactions: 1,4-Diazepan-5-one hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oximes.

Reduction: It can be reduced to form amines.

Substitution: The compound can undergo substitution reactions with various reagents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed:

Oxidation: Oximes

Reduction: Amines

Substitution: Substituted diazepanones

Aplicaciones Científicas De Investigación

1,4-Diazepan-5-one hydrochloride has several promising applications in scientific research:

Mecanismo De Acción

The mechanism of action of 1,4-Diazepan-5-one hydrochloride involves its interaction with specific enzymes, such as monoamine oxidase and acetylcholinesterase . By inhibiting these enzymes, the compound can modulate various biochemical pathways, leading to its observed effects. further research is needed to fully elucidate the precise mechanisms underlying its actions.

Comparación Con Compuestos Similares

1,4-Diazepan-5-one: A similar compound without the hydrochloride group.

1,4-Benzodiazepin-2-one: Another related compound with a benzene ring fused to the diazepine ring.

Uniqueness: 1,4-Diazepan-5-one hydrochloride is unique due to its specific structure and the presence of the hydrochloride group, which can influence its solubility and reactivity compared to other similar compounds. This uniqueness makes it valuable in various scientific and industrial applications.

Actividad Biológica

1,4-Diazepan-5-one hydrochloride, also known as 4-Propyl-1,4-diazepan-5-one hydrochloride, is a chemical compound belonging to the diazepine family. This class of compounds is recognized for its diverse pharmacological properties, including anxiolytic, sedative, and muscle relaxant effects. The molecular formula for this compound is C8H17ClN2O. Its biological activity is primarily attributed to its interaction with neurotransmitter systems, particularly gamma-aminobutyric acid (GABA) receptors.

The primary mechanism by which this compound exerts its biological effects involves modulation of GABAergic activity. By enhancing GABA receptor function, this compound can effectively reduce neuronal excitability, leading to sedative and anxiolytic effects. This interaction is critical in the treatment of anxiety disorders and other conditions associated with heightened neuronal activity.

Pharmacological Properties

- Anxiolytic Effects : Research indicates that compounds within the diazepine family may significantly alleviate anxiety symptoms by enhancing GABAergic transmission .

- Sedative Effects : The sedative properties are particularly useful in clinical settings for managing insomnia and preoperative sedation.

- Muscle Relaxation : The compound has been shown to possess muscle relaxant properties, making it beneficial in treating muscle spasticity.

Case Studies and Experimental Data

A variety of studies have explored the biological activities of this compound:

- Study on Anxiolytic Activity : A study conducted by Hirokawa et al. (1998) demonstrated that substituted diazepan derivatives exhibited significant anxiolytic effects in animal models, suggesting potential therapeutic applications in anxiety management .

- Sedation Trials : Clinical trials have shown that the administration of diazepan derivatives can lead to marked sedation in patients undergoing surgical procedures. These findings support the use of such compounds in anesthetic protocols .

- Muscle Relaxation Studies : Experimental data indicates that diazepan derivatives can effectively reduce muscle tone and spasticity in various animal models, highlighting their potential utility in neurological conditions .

Summary of Biological Activities

| Biological Activity | Description |

|---|---|

| Anxiolytic | Reduces anxiety symptoms through GABA modulation |

| Sedative | Induces sleepiness and relaxation; used in anesthesia |

| Muscle Relaxant | Alleviates muscle spasticity; beneficial for neurological disorders |

The synthesis of this compound typically involves cyclization reactions between propylamine derivatives and diketones under controlled conditions. This process yields high-purity compounds suitable for both research and clinical applications.

Chemical Reactions

The compound can undergo various chemical transformations:

- Oxidation : Can be oxidized to form oxides.

- Reduction : Reduction reactions yield amines or alcohols.

- Substitution : Participates in substitution reactions with halogenating agents.

Propiedades

IUPAC Name |

1,4-diazepan-5-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O.ClH/c8-5-1-2-6-3-4-7-5;/h6H,1-4H2,(H,7,8);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOSZTROLFNNEIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCNC1=O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10630498 | |

| Record name | 1,4-Diazepan-5-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10630498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

208245-76-5 | |

| Record name | 5H-1,4-Diazepin-5-one, hexahydro-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=208245-76-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Diazepan-5-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10630498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-diazepan-5-one hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.